molecular formula C26H32N2O4S2 B12018316 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12018316
M. Wt: 500.7 g/mol
InChI Key: DOGGZQVLMCAYDG-JLHYYAGUSA-N
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Description

The compound 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as amides, thiophenes, and benzothiophenes, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the amide and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzothiophene rings can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives and amide-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of This compound

Properties

Molecular Formula

C26H32N2O4S2

Molecular Weight

500.7 g/mol

IUPAC Name

2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H32N2O4S2/c1-26(2,3)18-11-8-17(9-12-18)10-13-22(29)28-25-23(20-6-4-5-7-21(20)33-25)24(30)27-19-14-15-34(31,32)16-19/h8-13,19H,4-7,14-16H2,1-3H3,(H,27,30)(H,28,29)/b13-10+

InChI Key

DOGGZQVLMCAYDG-JLHYYAGUSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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